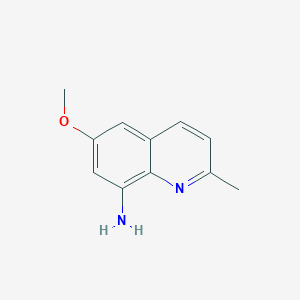
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the cyano and amino groups in the structure makes it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a base, such as sodium ethoxide, in an ethanol solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
科学研究应用
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
相似化合物的比较
Similar Compounds
- 1-ethyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-ethyl-4-nitro-5-amino-1H-pyrazole
Uniqueness
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3 |
InChI 键 |
DHNYPTQTZHWNJH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1C#N)N)C2CCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-4-[(dichloromethyl)sulfanyl]benzene](/img/structure/B8596490.png)




![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)


